N-(4-bromo-3-chlorophenyl)-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanamide
Overview
Description
N-(4-bromo-3-chlorophenyl)-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-chlorophenyl)-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanamide typically involves multi-step organic reactions. The starting materials often include 4-bromo-3-chloroaniline and a suitable dioxoisoindoline derivative. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane, ethanol, or acetonitrile.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Controlled temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-chlorophenyl)-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized derivative, while reduction could produce a more reduced form of the compound.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-chlorophenyl)-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include binding to active sites, altering enzyme activity, or modulating receptor functions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-chlorophenyl)-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetamide
- N-(4-bromo-3-chlorophenyl)-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)butanamide
Uniqueness
N-(4-bromo-3-chlorophenyl)-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrClN2O3/c1-8(16(23)21-11-4-5-12(19)13(20)7-11)22-17(24)14-9-2-3-10(6-9)15(14)18(22)25/h4-5,7-10,14-15H,2-3,6H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCGNHWBXWQDEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Br)Cl)N2C(=O)C3C4CCC(C4)C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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